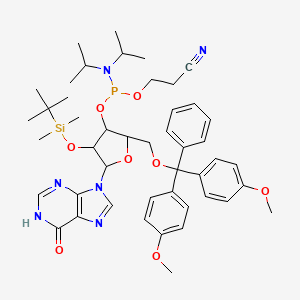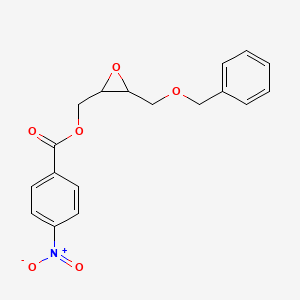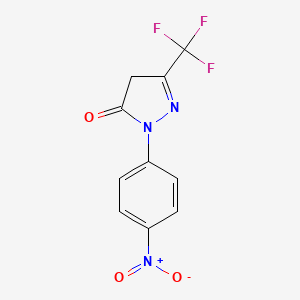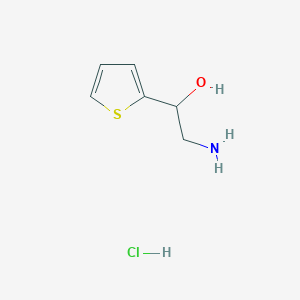
3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trityloxymethyl group, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective oxidation and subsequent functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired effects. The compound may act on enzymes, receptors, or other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydroxy-5-methoxybenzoic acid
- 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
Uniqueness
3,4-Dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one stands out due to its unique trityloxymethyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C25H24O5 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one |
InChI |
InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3 |
InChI-Schlüssel |
HFKVXSPBBICHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


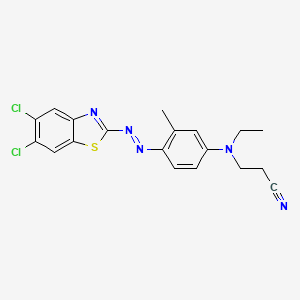
![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
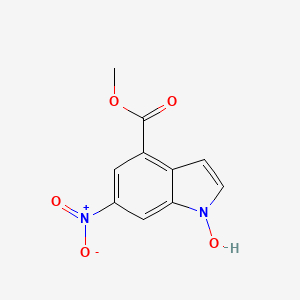
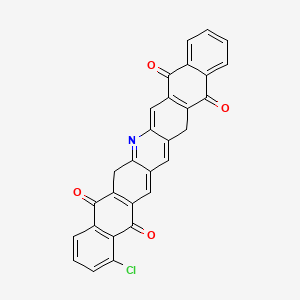
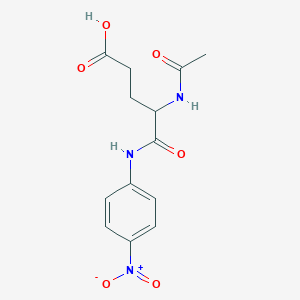
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
